molecular formula C18H17ClN4O6 B14923104 4-(2-{5-chloro-2-hydroxy-3-nitrobenzylidene}hydrazino)-N-(4-methoxyphenyl)-4-oxobutanamide

4-(2-{5-chloro-2-hydroxy-3-nitrobenzylidene}hydrazino)-N-(4-methoxyphenyl)-4-oxobutanamide

Cat. No.: B14923104
M. Wt: 420.8 g/mol
InChI Key: PLIXIHQSTKZFMW-KEBDBYFISA-N
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Description

4-{2-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-4-OXOBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a nitro group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-4-OXOBUTANAMIDE typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 5-chloro-2-hydroxy-3-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Coupling with 4-Methoxyphenylacetic Acid: The hydrazone intermediate is then coupled with 4-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its efficacy in treating various diseases, particularly those involving oxidative stress and inflammation.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{2-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • **4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-4-OXOBUTANAMIDE
  • **4-{2-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-HYDROXYPHENYL)-4-OXOBUTANAMIDE

Uniqueness

The uniqueness of 4-{2-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-4-OXOBUTANAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C18H17ClN4O6

Molecular Weight

420.8 g/mol

IUPAC Name

N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-N-(4-methoxyphenyl)butanediamide

InChI

InChI=1S/C18H17ClN4O6/c1-29-14-4-2-13(3-5-14)21-16(24)6-7-17(25)22-20-10-11-8-12(19)9-15(18(11)26)23(27)28/h2-5,8-10,26H,6-7H2,1H3,(H,21,24)(H,22,25)/b20-10+

InChI Key

PLIXIHQSTKZFMW-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O

Origin of Product

United States

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